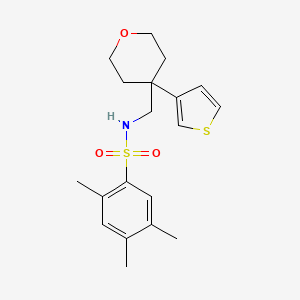
2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25NO3S2 and its molecular weight is 379.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H23N1O2S, with a molecular weight of approximately 315.44 g/mol. The compound features a benzenesulfonamide moiety linked to a thiophenyl-tetrahydropyran structure, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that sulfonamide derivatives possess a wide range of biological activities, including:
- Antimicrobial : Many sulfonamides are known for their antibacterial properties.
- Antitumor : Certain derivatives have shown promise in inhibiting tumor growth.
- Anti-inflammatory : Compounds in this class often exhibit anti-inflammatory effects.
Antimicrobial Activity
A study on related thiophene-containing sulfonamides demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for bacterial growth.
Antitumor Activity
In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, derivatives with similar structural features were found to inhibit the activity of protein kinases involved in cancer cell signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides can be significantly influenced by their structural components. Key factors affecting their activity include:
- Substituents on the benzene ring : Methyl groups at positions 2, 4, and 5 enhance lipophilicity and biological activity.
- Thiophene ring : The presence of the thiophene moiety has been associated with increased antimicrobial potency.
- Tetrahydropyran linkage : This structural element may improve solubility and bioavailability.
Case Studies
-
Antibacterial Evaluation : A series of experiments were conducted where various sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Compound MIC (μg/mL) Target Bacteria 2,4,5-trimethyl-N-(...) 8 S. aureus Standard Antibiotic 4 E. coli - Antitumor Screening : In vitro assays using cancer cell lines (e.g., A549 for lung cancer) showed that the compound reduced cell viability significantly at concentrations above 10 μM.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-14-10-16(3)18(11-15(14)2)25(21,22)20-13-19(5-7-23-8-6-19)17-4-9-24-12-17/h4,9-12,20H,5-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGTLKVYQPAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













